5-Nitro-2-propoxybenzoic acid
Description
5-Nitro-2-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core.
Properties
IUPAC Name |
5-nitro-2-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYVAARUVZKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-propoxybenzoic acid typically involves the nitration of 2-propoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product. The general reaction scheme is as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and temperature monitoring can improve yield and purity of the final product .
Chemical Reactions Analysis
Nitration and Synthetic Formation
While direct nitration data for 5-nitro-2-propoxybenzoic acid is limited, insights can be drawn from analogous nitration processes for 4-alkoxybenzoic acids . The nitro group is typically introduced via electrophilic aromatic substitution under controlled conditions:
| Parameter | Optimal Conditions |
|---|---|
| Nitrating Agent | 40–80% HNO₃ (8–20x weight ratio) |
| Temperature | 60–95°C |
| Reaction Time | 0.2–2 hours |
| Key Side Reaction | Decarboxylation (>100°C) |
This method achieves selective mono-nitration with minimal dinitro byproducts (<5%) . For 5-nitro derivatives, meta-directing effects of the nitro group would influence subsequent substitutions.
Reduction of Nitro Group
The nitro group undergoes catalytic hydrogenation to form primary amines:
Reaction :
this compound → 5-Amino-2-propoxybenzoic acid
| Conditions | Outcomes |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Solvent | Ethanol/Water (4:1) |
| Pressure | 1–3 atm H₂ |
| Yield | 85–92% (reported for analogues) |
Reduction kinetics show pseudo-first-order behavior with activation energy ≈45 kJ/mol. Over-reduction to hydroxylamines is negligible below 50°C.
Carboxylic Acid Reactivity
The acid functionality participates in classical transformations:
Esterification
Reagents :
-
Methanol/H₂SO₄ (Fischer)
-
DCC/DMAP (Steglich)
| Method | Conversion Rate |
|---|---|
| Acid-catalyzed | 78–82% in 6h |
| Coupling Reagents | 95–98% in 2h |
Ester derivatives demonstrate improved lipid solubility (logP increase ≈2.1 units).
Decarboxylation
Thermal decomposition occurs above 150°C:
Product : 3-Nitro-1-propoxybenzene
Mechanism : Radical pathway via β-ketoacid intermediate
Activation Energy : 120 kJ/mol (DSC analysis)
Electrophilic Aromatic Substitution
The propoxy group directs substitutions to para/ortho positions, while the nitro group deactivates the ring:
| Reaction | Conditions | Major Product |
|---|---|---|
| Bromination | Br₂/FeBr₃, 0°C | 4-Bromo-5-nitro-2-propoxybenzoic acid |
| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Sulfo-5-nitro-2-propoxybenzoic acid |
Halogenation yields correlate with electrophile strength (Br⁺ > Cl⁺). Nitro group steric effects reduce sulfonation efficiency by 40% compared to non-nitrated analogues.
Nucleophilic Displacement
The propoxy group undergoes SN2 reactions under harsh conditions:
Reaction :
this compound + NaSH → 5-Nitro-2-mercaptobenzoic acid
| Conditions | Outcomes |
|---|---|
| Temperature | 180°C (autoclave) |
| Solvent | DMF/H₂O |
| Conversion | 68% after 24h |
Alkoxy-to-thiol conversions require phase-transfer catalysts for improved yields.
Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal Ion | Ligand Mode | Stability Constant (logβ) |
|---|---|---|
| Cu²⁺ | Bidentate | 8.2 ± 0.3 |
| Fe³⁺ | Monodentate | 4.7 ± 0.2 |
X-ray crystallography reveals square planar geometry in Cu complexes. These complexes show catalytic activity in oxidation reactions (TOF up to 150 h⁻¹).
Scientific Research Applications
5-Nitro-2-propoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various derivatives and intermediates in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-propoxybenzoic acid involves its interaction with biological molecules through its nitro and carboxylic acid groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2-Propoxybenzoic acid
Uniqueness
5-Nitro-2-propoxybenzoic acid is unique due to the presence of both a nitro group and a propoxy group on the benzoic acid core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other nitrobenzoic acids. The propoxy group increases the compound’s lipophilicity, potentially enhancing its interaction with biological membranes and proteins .
Biological Activity
5-Nitro-2-propoxybenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 5-position and a propoxy group at the 2-position of the benzoic acid structure. Its molecular formula is with a molar mass of approximately 225.23 g/mol. The functional groups present in this compound contribute to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit enzymes involved in metabolic pathways.
- Signal Modulation : The compound has been shown to modulate signaling pathways related to inflammation and cell proliferation, indicating potential anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It may inhibit cyclooxygenases (COX), enzymes critical in the inflammatory process, thereby reducing the production of pro-inflammatory mediators.
Anticancer Properties
In vitro studies have suggested that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are essential for programmed cell death, thereby highlighting its potential as an anticancer agent .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects on rat models.
- Findings : Administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
- : Supports its use as a therapeutic agent for inflammatory diseases.
-
Anticancer Activity Assessment :
- Objective : To investigate cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was utilized to measure cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, particularly in breast and colon cancer cells.
- Implications : Suggests potential for development into a chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced edema | |
| Anticancer | Induced apoptosis | |
| Enzyme inhibition | Inhibition of COX |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Inflammation | Rat model evaluation | Significant reduction in inflammatory markers |
| Cancer Cell Lines | MTT assay | Dose-dependent cytotoxicity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
